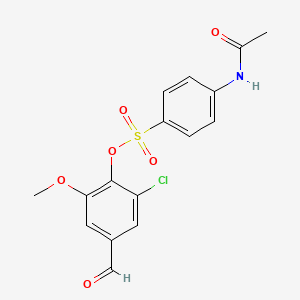
2-Chloro-4-formyl-6-methoxyphenyl 4-(acetylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H14ClNO6S/c1-10(19)22-16-12(17)7-11(9-18)8-14(16)23-2/h7-9H,1-2H3. This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 383.8.Scientific Research Applications
Chemical Synthesis and Biological Evaluation
- Synthesis of Novel Compounds : The chemical reactivity of benzenesulfonamide derivatives towards various nucleophiles has been explored for the synthesis of novel compounds with potential biological activities. For instance, the reaction of acetylsulfonamide derivatives with nitrogen nucleophiles and dimedone has afforded novel benzene sulfonamide compounds. Some of these chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting their potential in cancer research (Fahim & Shalaby, 2019).
Material Science and Nonlinear Optics
- Development of Nonlinear Optical Materials : Research into ionic 4-amino-1-methylpyridinium benzenesulfonate salts, prepared by quaternization reactions, has contributed to the field of nonlinear optics. These salts crystallize into noncentrosymmetric structures suitable for second-order nonlinear optics, a crucial aspect for the development of optical and photonic technologies (Anwar et al., 2000).
Drug Discovery and Pharmacology
- Pharmacological Properties : Aryl sulfonamide series have led to the discovery of compounds with potent and selective 5-HT6 receptor antagonist properties. These compounds exhibit significant brain penetration and pharmacokinetic properties conducive to drug development, emphasizing their importance in the discovery of new therapeutics for cognitive disorders (Nirogi et al., 2012).
Antimicrobial and Enzyme Inhibition
- Antimicrobial Activity : The synthesis and microbial studies of new pyridine derivatives have been focused on developing compounds with significant antibacterial and antifungal activities. These efforts contribute to addressing the global challenge of microbial resistance by providing new chemical entities for antimicrobial therapy (Patel & Agravat, 2007).
Catalysis
- Catalytic Applications : The synthesis of carbazomycin B via radical arylation of benzene showcases the application of benzenesulfonate derivatives in catalysis. This methodology offers a new route for the synthesis of complex molecules, highlighting the versatility of benzenesulfonates in organic synthesis (Crich & Rumthao, 2004).
Mechanism of Action
The mechanism of action of this compound is not specified in the available sources. As it is used for research purposes, it may be involved in various biochemical or chemical processes depending on the context of the research.
properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S/c1-10(20)18-12-3-5-13(6-4-12)25(21,22)24-16-14(17)7-11(9-19)8-15(16)23-2/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRKKANIFRTECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2616897.png)
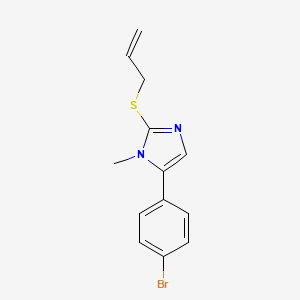

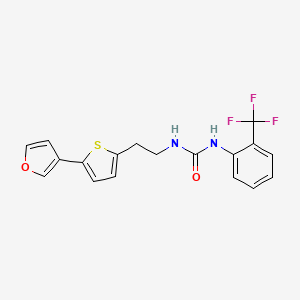
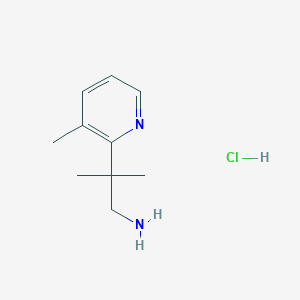


![4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2616907.png)
![{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B2616908.png)

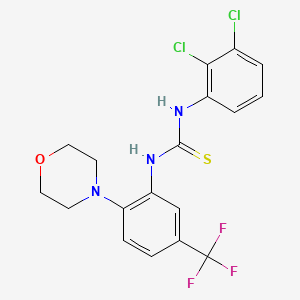
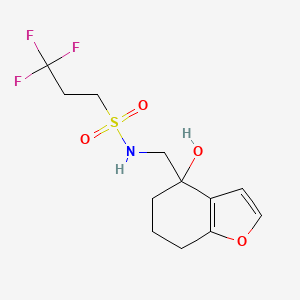
amino}acetamide](/img/structure/B2616916.png)